四水合硫酸铈

概览

描述

Cerium(IV) sulfate tetrahydrate, Ce(SO4)2·4H2O, is a chemical compound with significant applications in various chemical reactions due to its properties as an inorganic solid acidic catalyst. It has been utilized in the synthesis of organic compounds and has shown to be efficient and reusable, which makes it an attractive catalyst in green chemistry .

Synthesis Analysis

The synthesis of cerium(IV) sulfate tetrahydrate can be achieved through different methods. One approach involves the use of cerium(III) as a starting material, which upon photoinduced reactions in the presence of sulfite ions and oxygen, leads to the production of cerium(IV) . Another method includes the thermal hydrolysis of cerium(IV) ammonium nitrate solutions, which results in the formation of cerium(IV) oxide nanoparticles that can undergo further reactions to yield cerium(IV) sulfate .

Molecular Structure Analysis

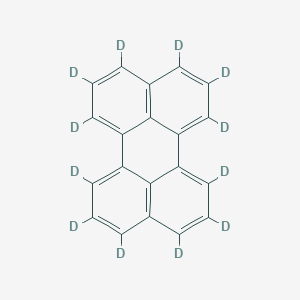

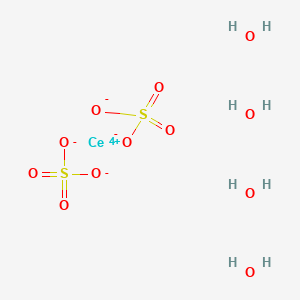

The molecular structure of cerium(IV) sulfate tetrahydrate is characterized by the presence of CeO7 polyhedra and SO4 tetrahedra. These units are interconnected to form various structural motifs, such as open-framework structures with one-dimensional channels . The presence of water molecules in the structure is also significant, as they participate in hydrogen bonding and contribute to the overall stability of the compound .

Chemical Reactions Analysis

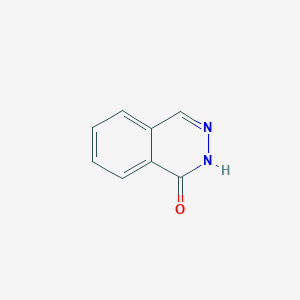

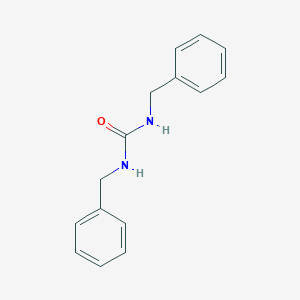

Cerium(IV) sulfate tetrahydrate has been shown to catalyze a variety of chemical reactions. It promotes the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives under solvent-free conditions, which are advantageous for their high yields and short reaction times . Additionally, it is involved in the oxidative cyclization of quinones with olefins, demonstrating good functional-group tolerance and scalability . The compound also serves as a catalyst for the protection of aldehydes as 1,1-diacetates, offering a green and efficient method for this transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cerium(IV) sulfate tetrahydrate are closely related to its applications in catalysis and synthesis. Its solid acidic nature is crucial for its catalytic activity, and its ability to be recovered and reused multiple times without significant loss of activity is particularly valuable for sustainable chemical processes . The compound's crystalline structure, which includes water of hydration, is important for its stability and reactivity .

科研应用

有机合成中的催化作用

四水合硫酸铈(IV)以其在有机合成中作为高效、可重复使用和非均相催化剂的作用而闻名。它已被用于在无溶剂条件下一锅法合成2,3-二氢喹唑啉-4(1H)-酮和多羟基喹啉衍生物,具有高产率、短反应时间和无害有机溶剂的优势。它还促进了醌与烯烃的氧化偶联-[3+2]环化反应,展示了良好的官能团容忍性和可扩展性 (Davoodnia et al., 2014),(Kazemi et al., 2018),(Ji-Wang Fang等,2017)。

纳米颗粒形成和团聚

在材料科学领域,四水合硫酸铈(IV)在制备和球形团聚结晶氧化铈(IV)纳米颗粒中发挥作用。该盐对合成颗粒的晶粒尺寸和形态具有影响的能力值得注意,对纳米技术的进展做出了重要贡献 (Hirano et al., 2004)。

表面和体化学分析

该化合物还在稀土硫酸盐热分解到相应氧化物的过程中提供了有关表面和体化学组成以及在热分解各阶段元素组成的见解 (Poston et al., 2003)。

无机化学和氧化反应

四水合硫酸铈(IV)的作用延伸到作为高效可重复使用的无机催化剂,用于保护芳香醛和各种氧化反应,强调了它在无机化学和有机转化领域的重要性 (Saburi et al., 2011),(Binnemans, 2006),(He & Horiuchi, 1999)。

Safety And Hazards

Cerium(IV) sulfate tetrahydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Cerium(IV) sulfate tetrahydrate is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . Of particular interest is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

性质

IUPAC Name |

cerium(4+);disulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+4;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXSQFDSPVYJOM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) sulfate tetrahydrate | |

CAS RN |

10294-42-5 | |

| Record name | Ceric sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceric sulfate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SAX34B8JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)